![molecular formula C19H20O3 B1246919 Diospongin A](/img/structure/B1246919.png)
Diospongin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diospongin A is a natural product found in Dioscorea spongiosa with data available.
Scientific Research Applications
Anti-Osteoporotic Activity
Diospongin A has been identified during bioassay-guided fractionation of the water extract of the rhizomes of Dioscorea spongiosa. Although Diospongin A itself was not highlighted for its bioactivity in the study, related compounds, diospongins B and C, exhibited potent inhibitory activities on bone resorption induced by parathyroid hormone in a bone organ culture system. This suggests a potential area of research for Diospongin A in the context of anti-osteoporotic activity or bone health (Jun Yin et al., 2004).
Synthetic Methodologies
Several studies have focused on the synthesis of Diospongin A, highlighting its significance in chemical research. For example, a concise and efficient total synthesis of Diospongin A has been described utilizing Prins cyclization and enzymatic kinetic resolution as key steps, marking the first report on its synthesis via lipase-mediated transesterification (J. Yadav et al., 2007). Moreover, total syntheses of ent-Diospongin A and its epimer, Diospongin B, have been accomplished, employing Julia–Kocienski olefination among other methods, demonstrating the compound's role in advancing synthetic organic chemistry (Suresh Babu Meruva et al., 2014).
Neuroprotective and Anti-Inflammatory Activities
Research into Dioscorea species, from which Diospongin A is derived, has revealed compounds with significant anti-neuroinflammatory and neuroprotective activities. For instance, phenolic derivatives isolated from Dioscorea nipponica, a related species, showed potent effects on nerve growth factor (NGF) secretion and nitric oxide (NO) production, suggesting potential neuroprotective benefits. While these studies did not directly involve Diospongin A, they underscore the therapeutic potential of compounds within the same botanical family, indicating avenues for further investigation of Diospongin A's bioactivities (K. Woo et al., 2014).
properties
Product Name |
Diospongin A |
---|---|
Molecular Formula |
C19H20O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-[(2R,4S,6S)-4-hydroxy-6-phenyloxan-2-yl]-1-phenylethanone |
InChI |
InChI=1S/C19H20O3/c20-16-11-17(13-18(21)14-7-3-1-4-8-14)22-19(12-16)15-9-5-2-6-10-15/h1-10,16-17,19-20H,11-13H2/t16-,17+,19-/m0/s1 |
InChI Key |
HQTSVUPKAYCDEB-SCTDSRPQSA-N |
Isomeric SMILES |
C1[C@@H](C[C@H](O[C@H]1CC(=O)C2=CC=CC=C2)C3=CC=CC=C3)O |
Canonical SMILES |
C1C(CC(OC1CC(=O)C2=CC=CC=C2)C3=CC=CC=C3)O |
synonyms |
diospongin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.